1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine
Overview
Description
1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine, also known as CP-226,269, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The purpose of
Mechanism of Action
1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine acts as a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed in the brain and is involved in the regulation of several physiological and behavioral processes. 1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine has been shown to inhibit the binding of serotonin to the 5-HT1B receptor, which results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been found to have potential applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine is its selective binding to the 5-HT1B receptor, which allows for the modulation of specific neurotransmitter systems. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for use in animal studies. However, one of the limitations of 1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine is its potential for off-target effects, which may limit its specificity and selectivity.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine. One potential direction is the investigation of its potential applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. Another direction is the study of its mechanism of action and its effects on neurotransmitter systems. Additionally, further research is needed to determine the safety and efficacy of 1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine in human studies.
Scientific Research Applications
1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have potential applications in the study of various neurological disorders, including anxiety, depression, and schizophrenia. 1-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-2-4-16(5-3-15)21-7-9-22(10-8-21)19(23)14-1-6-17-18(13-14)25-12-11-24-17/h1-6,13H,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEPFODUPGYQPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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